molecular formula C7H18NO5P B13411534 Diethyl[3-(hydroxyamino)propyl]phosphonate

Diethyl[3-(hydroxyamino)propyl]phosphonate

Cat. No.: B13411534
M. Wt: 227.20 g/mol
InChI Key: SDZJBQQEBQWJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(N-Hydroxyamino)propylphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted phosphates .

Mechanism of Action

The mechanism of action of Diethyl 3-(N-Hydroxyamino)propylphosphate involves its interaction with molecular targets such as enzymes and proteins. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The phosphate group can also participate in phosphorylation reactions, altering the function of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-(N-Hydroxyamino)propylphosphate is unique due to its hydroxyamino group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in research settings where specific functional group interactions are required .

Properties

Molecular Formula

C7H18NO5P

Molecular Weight

227.20 g/mol

IUPAC Name

diethyl 3-(hydroxyamino)propyl phosphate

InChI

InChI=1S/C7H18NO5P/c1-3-11-14(10,12-4-2)13-7-5-6-8-9/h8-9H,3-7H2,1-2H3

InChI Key

SDZJBQQEBQWJRY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCCCNO

Origin of Product

United States

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